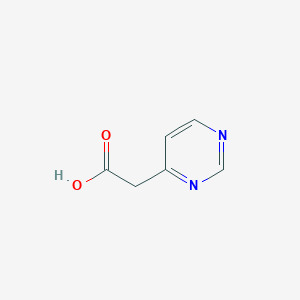

Pyrimidin-4-YL-acetic acid

Descripción general

Descripción

Pyrimidin-4-YL-acetic acid is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring Pyrimidine is a crucial component of nucleic acids, such as DNA and RNA, and plays a significant role in various biological processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidin-4-YL-acetic acid typically involves the condensation of pyrimidine derivatives with acetic acid or its derivatives. One common method is the reaction of 4-chloropyrimidine with sodium acetate in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. Advanced techniques, such as continuous flow reactors, may be utilized to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring's electron-deficient nature facilitates nucleophilic substitutions, particularly at positions activated by electron-withdrawing groups.

Key Reactions:

-

Chloride displacement: 6-Chloro derivatives react with amines or thiols in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) to yield substituted pyrimidines .

-

Suzuki-Miyaura coupling: Iodinated pyrimidin-4-yl-acetic acid derivatives undergo cross-coupling with arylboronic acids using Pd catalysts, enabling aryl group introduction at the 6-position .

Example:

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 6-Chlorothis compound | Benzylamine, K₂CO₃, DMF, 80°C | 6-(Benzylamino)this compound | 85% |

Oxidation and Reduction

The acetic acid side chain and pyrimidine ring undergo redox transformations:

-

Oxidation:

-

The thioether group (if present) in analogs is oxidized to sulfoxides or sulfones using H₂O₂ or KMnO₄.

-

Pyrimidine rings with alkyl substituents are oxidized to carboxylic acids under strong oxidative conditions (e.g., KMnO₄, H₂SO₄).

-

-

Reduction:

Cyclization and Heterocycle Formation

This compound serves as a precursor for fused heterocycles:

-

Thieno[2,3-d]pyrimidines: Reaction with thiophene derivatives in xylene under reflux forms fused thienopyrimidines, crucial in kinase inhibitor synthesis .

-

Pyrimido[4,5-d]pyrimidines: Heating with formamide induces cyclization, forming bicyclic systems .

Conditions:

Functional Group Interconversion

The acetic acid moiety participates in esterification, amidation, and hydrolysis:

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed reactions enable structural diversification:

-

Buchwald-Hartwig amination: Aryl halides on the pyrimidine ring react with amines using Pd(OAc)₂/Xantphos .

-

Sonogashira coupling: Alkynylation at the 4-position with terminal alkynes under CuI/Pd(PPh₃)₄ catalysis .

Case Study:

Suzuki coupling of 6-iodothis compound with 4-methoxyphenylboronic acid yielded a biaryl derivative with 92% efficiency, demonstrating utility in kinase inhibitor development .

Acid/Base-Mediated Rearrangements

-

Decarboxylation: Heating in acidic media (H₂SO₄) removes the acetic acid group, forming unsubstituted pyrimidines .

-

Tautomerization: The pyrimidine ring undergoes pH-dependent tautomer shifts, affecting reactivity in aqueous solutions.

Comparative Reactivity with Analogs

This compound derivatives show distinct reactivity compared to other pyrimidinecarboxylic acids:

Aplicaciones Científicas De Investigación

Pyrimidin-4-yl-acetic acid and its derivatives have a variety of applications in scientific research, including their use as building blocks in the synthesis of pharmaceutical compounds, their study in biological systems, and their potential therapeutic applications .

Scientific Research Applications

- Hypolipidemic Activity this compound derivatives have shown potential as hypolipidemic agents. A study synthesized novel 2‐(4‐(2‐amino‐6‐(4‐substituted phenyl) pyrimidin‐4‐yl)‐2‐substituted phenoxy) acetic acid derivatives and evaluated their in vivo hypolipidemic activity in rats with high-fat-diet-induced hyperlipidemia. Some of these compounds exhibited significant antihyperlipidemic activity .

- Inhibitors of NAPE-PLD Pyrimidine-4-carboxamides have been studied as inhibitors of NAPE-PLD, an enzyme involved in the production of N-acyl phosphatidylethanolamines (NAEs). Structure-activity relationship (SAR) studies of a library of pyrimidine-4-carboxamide derivatives have been conducted to identify compounds with increased potency and improved physicochemical properties for in vivo use .

- Boekelheide Rearrangement Pyrimidine N-oxides can undergo Boekelheide rearrangement, a reaction promoted by acetic anhydride, to form 4-acetoxymethyl-substituted pyrimidine derivatives. This rearrangement has been investigated in detail through experiments and quantum chemical calculations, with the identification of (pyrimidin-4-yl)methyl radical as a key intermediate .

- Synthesis of Life Science Products this compound is a chemical compound that can be used as a building block for synthesizing more complex organic molecules . It is a part of a broader class of life science products and is available in various quantities, including bulk quantities, and can be produced to customer specifications .

Hyaluronan Research

While not directly an application of this compound, research on hyaluronan, a glycosaminoglycan, has relevance in biological and medical contexts . Studies have explored the effects of hyaluronan on:

- Cell proliferation and osteogenic differentiation in vitro .

- Skin dryness and epidermal thickening .

- Development of biocompatible blood pool MRI contrast agents .

- Inflammatory airway disease .

- Induction of hyaluronan cables and monocyte adherence in epidermal keratinocytes .

- T cell regulation .

- Corneal protection against toxic effects .

Mecanismo De Acción

The mechanism of action of Pyrimidin-4-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, and other proteins involved in various biological processes. For example, this compound derivatives may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparación Con Compuestos Similares

Pyrimidin-4-YL-acetic acid can be compared with other similar compounds, such as:

Pyrimidine: The parent compound, which serves as the core structure for various derivatives.

Pyrimidine-2-carboxylic acid: A similar compound with a carboxylic acid group at the 2-position instead of the 4-position.

Pyrimidine-5-carboxylic acid: Another derivative with the carboxylic acid group at the 5-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Actividad Biológica

Pyrimidin-4-yl-acetic acid (PYAA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of the biological activity associated with PYAA, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound is a pyrimidine derivative that has shown promise in various pharmacological studies. Its structural characteristics allow it to interact with multiple biological targets, leading to diverse therapeutic effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of PYAA and its derivatives. For instance, a study demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, inducing apoptosis through mitochondrial pathways and inhibiting cell proliferation.

Table 1: Cytotoxic Activity of Pyrimidin Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| PYAA | HeLa | 15.2 | Induction of apoptosis |

| PYAA-Derivative 1 | MCF-7 | 8.5 | CDK inhibition |

| PYAA-Derivative 2 | A549 | 12.0 | ROS generation and mitochondrial dysfunction |

Studies indicated that the presence of specific substituents on the pyrimidine ring significantly influenced their anticancer activity, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .

2. Anti-inflammatory Properties

PYAA has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The anti-inflammatory mechanism is thought to involve the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

Table 2: Anti-inflammatory Activity of Pyrimidin Derivatives

| Compound | Inflammatory Model | Effect Observed |

|---|---|---|

| PYAA | LPS-stimulated macrophages | Reduced TNF-α levels by 40% |

| PYAA-Derivative 1 | Carrageenan-induced paw edema | Decreased edema by 30% |

3. Antioxidant Activity

The antioxidant properties of PYAA have been explored as well. Compounds derived from this compound have shown the ability to scavenge free radicals and reduce oxidative stress in vitro. This activity is critical for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

The biological activities of PYAA are attributed to several mechanisms:

- Apoptosis Induction : PYAA promotes apoptosis in cancer cells by activating caspase cascades and disrupting mitochondrial membrane potential.

- Inhibition of Enzymatic Activity : Certain derivatives act as inhibitors for key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) .

- Cytokine Modulation : By influencing cytokine production, PYAA can modulate inflammatory responses effectively.

Structure-Activity Relationship (SAR)

Understanding the SAR of PYAA is essential for optimizing its biological activity. Modifications at different positions on the pyrimidine ring can enhance potency and selectivity against specific biological targets.

Table 3: Summary of SAR Findings

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Position 2 | Methyl group | Increased anticancer activity |

| Position 5 | Hydroxyl group | Enhanced anti-inflammatory effects |

| Position 6 | Halogen substitution | Improved antioxidant capacity |

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives, including PYAA, demonstrated significant growth inhibition in breast cancer cell lines (MCF-7). The results showed that compounds with a hydroxyl group at position 5 exhibited enhanced cytotoxicity compared to their counterparts without this modification .

Case Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, administration of PYAA resulted in reduced oxidative stress markers and improved cognitive function. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Propiedades

IUPAC Name |

2-pyrimidin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)3-5-1-2-7-4-8-5/h1-2,4H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKXJLOOBMPRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614663 | |

| Record name | (Pyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325491-53-0 | |

| Record name | (Pyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.